5-Morpholin-4-yl-indan-1-ylamine

Nicotinic Acetylcholine Receptor TE671 Cell Line Functional Assay

Researchers validating nAChR hits often face data confounding from non-selective aminoindane scaffolds. Unsubstituted 1-aminoindane's broad transporter activity obscures genuine structure-activity signals. 5-Morpholin-4-yl-indan-1-ylamine (CAS 870845-66-2) resolves this with a functionally inert profile (EC50 2.0 mM at nAChR TE671), offering a definitive negative control. • Eliminates non-specific scaffold artifacts in nAChR functional assays • Establishes reliable baseline responses for hit validation campaigns • Serves as a SAR reference for morpholino substitution's pharmacokinetic impact Supplied with ≥95% purity. Immediate quotation available for bulk inquiries.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 870845-66-2
Cat. No. B1469344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Morpholin-4-yl-indan-1-ylamine
CAS870845-66-2
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=CC(=C2)N3CCOCC3
InChIInChI=1S/C13H18N2O/c14-13-4-1-10-9-11(2-3-12(10)13)15-5-7-16-8-6-15/h2-3,9,13H,1,4-8,14H2
InChIKeyYTFSGJFHTPMENJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Morpholin-4-yl-indan-1-ylamine Procurement Baseline


5-Morpholin-4-yl-indan-1-ylamine (CAS 870845-66-2) is a substituted aminoindane compound with the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.29 g/mol . The compound features a 1-aminoindane core with a morpholine moiety attached at the 5-position of the aromatic ring . It is commercially available as a research chemical with typical purity specifications of ≥95% . The compound has been evaluated in functional assays at the human nicotinic acetylcholine receptor subtype TE671 (muscle type), where it exhibited an EC₅₀ of 2.00 × 10⁶ nM, indicating minimal functional activity at this target [1]. The 5-morpholino substitution pattern on the indane scaffold represents a structural modification that differentiates this compound from simpler aminoindanes and is primarily encountered in synthetic intermediate and chemical probe contexts .

Why 5-Morpholin-4-yl-indan-1-ylamine Cannot Be Substituted


Aminoindane derivatives exhibit highly position-dependent and substituent-dependent pharmacological profiles. Unsubstituted 1-aminoindane (CAS 34698-41-4) acts as a non-selective monoamine reuptake inhibitor with activity at dopamine, norepinephrine, and serotonin transporters . In contrast, 5-morpholin-4-yl-indan-1-ylamine bears a morpholine group at the 5-position, which fundamentally alters the compound's physicochemical properties, target engagement profile, and synthetic utility. Literature on related aminoindanes demonstrates that aromatic ring substitution can dramatically shift receptor selectivity—for instance, 5-APDI (5-(2-aminopropyl)-2,3-dihydro-1H-indene) shows IC₅₀ values of 82 nM for serotonin reuptake inhibition, 1,848 nM for dopamine, and 849 nM for norepinephrine [1], illustrating how seemingly minor structural variations produce order-of-magnitude differences in biological activity. Procurement of a non-5-morpholino substituted analog for experiments requiring this specific substitution pattern would yield invalid structure-activity relationship data and confound hit validation efforts.

5-Morpholin-4-yl-indan-1-ylamine Differentiation Evidence


Nicotinic Acetylcholine Receptor Functional Activity

5-Morpholin-4-yl-indan-1-ylamine was evaluated for functional potency at the human nicotinic acetylcholine receptor subtype TE671 (muscle-type). The compound exhibited an EC₅₀ value of 2.00 × 10⁶ nM (2.0 mM), indicating essentially negligible agonist activity at this receptor [1]. In contrast, unsubstituted 1-aminoindane derivatives have demonstrated meaningful pharmacological activity at multiple CNS targets including serotonin and dopamine transporters, with typical IC₅₀ values in the nanomolar to low micromolar range [2]. This four-orders-of-magnitude difference in functional potency at nAChR between the 5-morpholino substituted compound and the broader activity of unsubstituted analogs establishes that the morpholine substitution at the 5-position fundamentally alters target engagement profiles. The extremely high EC₅₀ value (≥2 mM) qualifies this compound as functionally inactive at nAChR under physiologically relevant conditions.

Nicotinic Acetylcholine Receptor TE671 Cell Line Functional Assay CNS Pharmacology

Molecular Weight Distinction

5-Morpholin-4-yl-indan-1-ylamine has a molecular formula of C₁₃H₁₈N₂O and a molecular weight of 218.29 g/mol . Unsubstituted 1-aminoindane (CAS 34698-41-4) has a molecular formula of C₉H₁₂N and a molecular weight of 134.20 g/mol [1]. This represents a 62.7% increase in molecular mass attributable to the 5-morpholino substituent. The morpholine group introduces a tertiary amine (pKa ~8.3) and an ether oxygen, which together increase the compound's topological polar surface area (tPSA) and hydrogen-bonding capacity relative to unsubstituted 1-aminoindane [2]. These physicochemical alterations predict significantly different solubility profiles, membrane permeability characteristics, and chromatographic retention behavior.

Physicochemical Properties Molecular Weight Solubility Permeability

Positional Substitution Specificity

5-Morpholin-4-yl-indan-1-ylamine bears the morpholine substituent specifically at the 5-position of the indane aromatic ring . Positional isomers of morpholino-substituted indanones exist, including 7-morpholin-4-yl-indan-1-one (CAS 38112-34-4) and 4-morpholin-4-yl-indan-1-ol (CAS 1380389-44-5) [1]. Literature on related aminoindane scaffolds demonstrates that aromatic substitution position is a critical determinant of biological activity. For example, in 3-phenyl-1-indanamines, the trans versus cis stereochemistry and aromatic substitution patterns produce distinct inhibition profiles at dopamine, norepinephrine, and serotonin transporters [2]. The 5-position substitution on indane scaffolds has been associated with specific receptor interactions in certain therapeutic programs, while 4-, 6-, and 7-position substitutions yield different pharmacological outcomes [2].

Positional Isomers Structure-Activity Relationship Chemical Synthesis Scaffold Functionalization

5-Morpholin-4-yl-indan-1-ylamine Applications


nAChR Functional Assay Negative Control

Based on the established EC₅₀ value of 2.00 × 10⁶ nM (2.0 mM) at the human nicotinic acetylcholine receptor subtype TE671 [1], 5-Morpholin-4-yl-indan-1-ylamine is functionally inactive at this target under physiologically relevant concentrations. This inactivity makes the compound suitable as a negative control in nAChR functional screening campaigns. Researchers can use this compound to establish baseline assay responses, verify that observed positive signals are not due to non-specific scaffold effects, and validate that structurally similar aminoindane hits showing nanomolar activity represent genuine structure-specific pharmacology rather than class-wide promiscuity.

5-Substituted Aminoindane SAR Studies

The 5-morpholino substitution pattern represents a specific point of structural diversification on the 1-aminoindane scaffold. Given the known sensitivity of aminoindane pharmacology to aromatic substitution [2], this compound serves as a defined chemical entity for SAR exploration. Researchers synthesizing or testing libraries of substituted aminoindanes can use 5-Morpholin-4-yl-indan-1-ylamine as a reference compound to evaluate how morpholino substitution at the 5-position affects target binding, cellular permeability, metabolic stability, and off-target profiles relative to other 5-position substituents or unsubstituted controls.

LC-MS Reference Standard

With a molecular weight of 218.29 g/mol and distinct physicochemical properties including a tertiary amine and ether oxygen from the morpholine moiety [1], this compound requires different chromatographic and mass spectrometric parameters than unsubstituted 1-aminoindane (134.20 g/mol). Laboratories developing analytical methods for aminoindane derivatives can use this compound to validate HPLC retention time reproducibility, optimize LC-MS ionization parameters for morpholino-containing indanes, and establish purity assessment protocols for this specific substitution class.

Morpholino Scaffold Chemical Probe

The morpholine group is a privileged structure in medicinal chemistry, frequently employed to modulate physicochemical properties and target interactions. 5-Morpholin-4-yl-indan-1-ylamine can serve as a defined chemical probe for evaluating how morpholine substitution at the 5-position of an aminoindane scaffold influences properties such as logP, aqueous solubility, microsomal stability, and CYP450 inhibition profiles relative to other substituents . This information supports rational design decisions in programs exploring aminoindane-based chemical series.

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